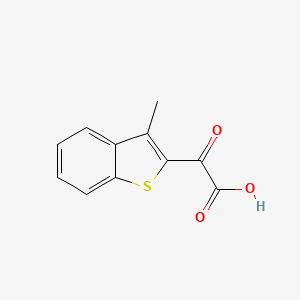

2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid

Description

Properties

IUPAC Name |

2-(3-methyl-1-benzothiophen-2-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c1-6-7-4-2-3-5-8(7)15-10(6)9(12)11(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSVJLDZZOIHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid

An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 2-(3-methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, a heterocyclic compound with potential applications as a scaffold in medicinal chemistry and materials science. We will explore the strategic considerations behind the synthesis, detail the primary reaction pathways, and provide validated experimental protocols.

Introduction and Strategic Overview

2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid is an α-keto acid derivative of the 3-methyl-1-benzothiophene core. The benzothiophene moiety is a prominent scaffold in numerous pharmaceuticals and functional materials. The introduction of a glyoxylic acid function at the 2-position provides a versatile chemical handle for further elaboration, making this compound a valuable building block for drug discovery and development professionals.

The synthesis of this target molecule hinges on the effective functionalization of the C2-position of the 3-methyl-1-benzothiophene starting material. The electron-rich nature of the thiophene ring in benzothiophene directs electrophilic substitution preferentially to the C3-position. However, the presence of a methyl group at C3 sterically and electronically directs incoming electrophiles to the C2-position, which is crucial for the success of this synthesis.

Two primary synthetic strategies are considered in this guide:

-

Route A: Two-Step Acylation-Oxidation. This is a robust and widely applicable method. It involves an initial Friedel-Crafts acylation to install an acetyl group at the C2-position, followed by a selective oxidation of the resulting methyl ketone to the desired α-keto acid.

-

Route B: Direct Acylation with an Oxalyl Derivative. This more direct approach utilizes a Friedel-Crafts reaction with an activated oxalyl species (e.g., oxalyl chloride or its monoester) to install the 2-oxoacetyl group in a single step, followed by hydrolysis.

This guide will focus primarily on the more established two-step acylation-oxidation pathway (Route A) due to its reliability and the common availability of reagents.

Synthesis Pathway and Mechanisms

The selected synthetic route is a two-step process starting from 3-methyl-1-benzothiophene.

Overall Synthetic Workflow:

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Friedel-Crafts Acylation of 3-Methyl-1-benzothiophene

The first step is the introduction of an acetyl group onto the benzothiophene ring. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this case, 3-methyl-1-benzothiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Mechanism: The Lewis acid activates the acetyl chloride by coordinating to the chlorine atom, which polarizes the C-Cl bond and generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich C2-position of the 3-methyl-1-benzothiophene ring. Subsequent loss of a proton restores aromaticity and yields the 2-acetyl-3-methyl-1-benzothiophene product.[2] The reaction is generally regioselective for the C2-position due to the directing effect of the C3-methyl group.

Caption: Mechanism of the Friedel-Crafts acylation step.

Step 2: Oxidation of 2-Acetyl-3-methyl-1-benzothiophene

The second step involves the oxidation of the methyl group of the acetyl moiety to a carboxylic acid. A common and effective reagent for this transformation is selenium dioxide (SeO₂). The reaction is typically carried out in a solvent mixture such as aqueous dioxane. This method is well-established for converting aryl methyl ketones to the corresponding α-keto acids. While other oxidizing agents like potassium permanganate could be used, SeO₂ often provides better yields and selectivity for this specific transformation, minimizing the risk of over-oxidation or degradation of the sensitive benzothiophene ring.[3]

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-Acetyl-3-methyl-1-benzothiophene

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Methyl-1-benzothiophene | 1.0 | 148.23 | 10.0 g |

| Anhydrous Aluminum Chloride | 1.2 | 133.34 | 10.8 g |

| Acetyl Chloride | 1.1 | 78.50 | 5.8 mL |

| Dichloromethane (DCM) | - | - | 200 mL |

| Hydrochloric Acid (1M) | - | - | 100 mL |

| Saturated Sodium Bicarbonate | - | - | 100 mL |

| Brine | - | - | 100 mL |

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (10.8 g) and dry dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (5.8 mL) to the stirred suspension.

-

In a separate flask, dissolve 3-methyl-1-benzothiophene (10.0 g) in dry dichloromethane (100 mL).

-

Add the benzothiophene solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 1M HCl (100 mL).

-

Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford the pure product.

Protocol 2: Synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Acetyl-3-methyl-1-benzothiophene | 1.0 | 190.26 | 5.0 g |

| Selenium Dioxide (SeO₂) | 1.5 | 110.96 | 4.4 g |

| Dioxane | - | - | 100 mL |

| Water | - | - | 5 mL |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetyl-3-methyl-1-benzothiophene (5.0 g), selenium dioxide (4.4 g), dioxane (100 mL), and water (5 mL).

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 12-18 hours. A black precipitate of elemental selenium will form as the reaction progresses. Monitor by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the selenium precipitate. Wash the pad with additional dioxane.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the resulting crude solid in a 1M sodium hydroxide solution.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-methyl-1-benzothiophen-2-yl)-2-oxoacetic acid.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity of the benzothiophene core and the presence of the methyl and oxoacetic acid functional groups.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O stretches of the ketone and carboxylic acid, as well as the O-H stretch of the carboxylic acid.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the intermediate and final product.

-

Melting Point: A sharp melting point range will indicate the purity of the final crystalline product.

Conclusion

The synthesis of 2-(3-methyl-1-benzothiophen-2-yl)-2-oxoacetic acid is reliably achieved through a two-step sequence involving a regioselective Friedel-Crafts acylation followed by a selenium dioxide-mediated oxidation. This guide provides the foundational methodology for researchers to produce this valuable heterocyclic building block. The protocols are designed to be scalable and robust, offering a clear path for professionals in drug development and chemical research.

References

-

PrepChem. Synthesis of 3-methylbenzo[b]thiophene. Available at: [Link]

-

Kumar, A., et al. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Beilstein Journal of Organic Chemistry, 3, 35. Available at: [Link]

-

Sci-Hub. ChemInform Abstract: Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Available at: [Link]

-

Organic Chemistry Portal. Benzothiophene synthesis. Available at: [Link]

-

ChemSynthesis. 3-methyl-1-benzothiophene. Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

MDPI. Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of the novel compound 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. Benzothiophene scaffolds are of significant interest in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This document outlines a systematic approach to the synthesis, purification, and detailed characterization of this specific α-keto acid derivative. It is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and detailed, field-proven experimental protocols for its comprehensive analysis. While experimental data for this exact molecule is not yet publicly available, this guide serves as a robust framework for its investigation, explaining the causal relationships behind experimental choices and ensuring a self-validating system of protocols.

Introduction and Strategic Importance

The benzothiophene nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active agents.[1] Its derivatives have shown a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities.[1][2] The introduction of an α-keto acid moiety at the 2-position of the 3-methyl-1-benzothiophene core presents an intriguing candidate for investigation. The reactivity of the α-keto acid functionality can be pivotal for biological interactions, potentially serving as a key pharmacophore.

This guide provides the essential theoretical and practical framework for the complete physicochemical characterization of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. We will delve into its predicted properties, a proposed synthetic route, and detailed protocols for structural elucidation and the determination of its key physicochemical parameters.

Predicted Physicochemical Profile

Due to the novelty of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, experimental data is scarce. However, we can extrapolate and compute its likely properties based on its structure and data from its ethyl ester analog, ethyl 2-(3-methyl-1-benzothiophen-2-yl)-2-oxoacetate.[3] These predicted values are invaluable for designing experiments, predicting behavior in biological systems, and developing analytical methods.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₁H₈O₃S | Defines the elemental composition and exact mass. |

| Molecular Weight | 220.25 g/mol | Influences diffusion rates and membrane permeability. |

| XLogP3-AA | ~2.5 - 3.0 | Predicts lipophilicity, affecting absorption and distribution. |

| Hydrogen Bond Donors | 1 (from COOH) | Governs interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 3 (2x C=O, 1x S) | Influences solubility and binding affinity to receptors. |

| Rotatable Bond Count | 2 | Relates to conformational flexibility and target binding. |

| Topological Polar Surface Area | 71.6 Ų | Correlates with drug transport properties and bioavailability. |

| pKa (acidic) | ~3.0 - 4.0 | Determines the ionization state at physiological pH (7.4), impacting solubility and cell penetration. |

Note: Values are estimations based on computational models and data for the corresponding ethyl ester.[3] Experimental verification is required.

Synthesis and Structural Elucidation

A reliable supply of pure material is the prerequisite for any physicochemical and biological investigation. Here, we propose a robust synthetic pathway and outline the necessary spectroscopic analyses for unambiguous structural confirmation.

Proposed Synthetic Pathway

The most direct route to the target acid is the hydrolysis of its corresponding ethyl ester. This two-step approach first involves the synthesis of ethyl 2-(3-methyl-1-benzothiophen-2-yl)-2-oxoacetate, followed by alkaline hydrolysis to yield the desired carboxylic acid.[4][5][6][7]

Caption: A logical workflow for comprehensive characterization.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress and broaden the melting range. [8] Methodology:

-

Sample Preparation: Finely powder a small amount of the dry compound. Pack the powder into a capillary tube to a height of approximately 2-3 mm by tapping the sealed end on a hard surface. [9][10]2. Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus. [11]3. Initial Determination: Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.

-

Data Collection: Decrease the heating rate to 1-2°C per minute. [8]Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the accurate determination at least twice. The results should be consistent.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, which represents the true maximum concentration of a drug that can be dissolved in a specific medium. [12][13] Methodology:

-

Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract. [14]2. Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. [12]3. Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. [12][14]4. Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. [12]6. Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV).

-

Reporting: Express solubility in units such as mg/mL or µM. The lowest measured solubility across the physiological pH range is used for Biopharmaceutics Classification System (BCS) classification. [14]

Protocol: pKa Determination by Potentiometric Titration

Causality: The pKa value defines the pH at which a compound is 50% ionized and 50% unionized. This property is paramount as it dictates the charge state of the molecule in different biological compartments, which in turn governs its solubility, permeability, and interaction with targets. [15]Potentiometric titration is a highly precise method for its determination. [16][17] Methodology:

-

System Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM). [16]If solubility is low, a co-solvent can be used, but the pKa will be specific to that solvent system. [17]3. Titration Setup: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.

-

Titration: Using a calibrated auto-burette, perform a stepwise titration by adding small, precise volumes of a standardized titrant (0.1 M HCl for a basic compound, or 0.1 M NaOH for an acidic compound like the target molecule).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of the derivative curve corresponds to the equivalence point. [15][18]

Potential Biological Significance

While the specific biological activity of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid is yet to be determined, the benzothiophene scaffold is a well-established pharmacophore. Derivatives have been reported as potent antimicrobial, anti-inflammatory, and anticancer agents. [1][19][20]The presence of the α-keto acid group may confer unique inhibitory properties, for instance, against enzymes like mPGES-1, which is a target in inflammation and cancer therapy. Further screening of this compound against a panel of biological targets is highly warranted.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not available. The following recommendations are based on the general hazards associated with benzothiophene derivatives and related chemicals. [21][22][23][24][25]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves when handling the compound. [24][25]* Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [22]* Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [23]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [23][24]* First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. [24] * Skin: Wash off with soap and plenty of water. [24] * Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention. [23] * Inhalation: Move to fresh air. If breathing is difficult, give oxygen. [23]

-

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the synthesis and detailed physicochemical characterization of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. By integrating predicted data with robust, step-by-step experimental protocols, this document equips researchers with the necessary tools to thoroughly investigate this promising novel compound. The methodologies described herein are designed to generate the high-quality, reproducible data required to advance a compound through the modern drug discovery and development pipeline.

References

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

-

Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid communications in mass spectrometry, 23(5), 571–579. (URL: [Link])

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

-

De Vrieze, M., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. (URL: [Link])

-

Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid communications in mass spectrometry, 9(4), 282–288. (URL: [Link])

-

Melting point determination - University of Calgary. (URL: [Link])

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])

-

How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. (URL: [Link])

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. (URL: [Link])

-

Solubility Test | AxisPharm. (URL: [Link])

-

Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (URL: [Link])

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (URL: [Link])

-

Cubero Herrera, L., et al. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Semantic Scholar. (URL: [Link])

-

Determination of Melting Point - Clarion University. (URL: [Link])

-

Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PubMed Central. (URL: [Link])

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC. (URL: [Link])

-

Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A. (URL: [Link])

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. (URL: [Link])

-

Annex 4 - World Health Organization (WHO). (URL: [Link])

-

Mass spectra of benzothiophene derivatives extracted from a... - ResearchGate. (URL: [Link])

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. (URL: [Link])

-

Ethyl 3-methyl-a-oxobenzo[b]thiophene-2-acetate | C13H12O3S - PubChem. (URL: [Link])

-

Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97% - Cole-Parmer. (URL: [Link])

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed. (URL: [Link])

-

A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic Chemistry Frontiers. (URL: [Link])

-

Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes - ResearchGate. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

hydrolysis of esters - Chemguide. (URL: [Link])

-

Ethyl-2-methylacetoacetate | C7H12O3 | CID 7017228 - PubChem. (URL: [Link])

-

Table of Characteristic IR Absorptions - University of Colorado Boulder. (URL: [Link])

-

Preparation of Carboxylic Acid| Hydrolysis of ester| Ethyl acetate - YouTube. (URL: [Link])

-

Straightforward Synthesis of 2‐Acetyl‐Substituted Benzo[b]thiophenes. - Sci-Hub. (URL: [Link])

-

Benzothiophene synthesis - Organic Chemistry Portal. (URL: [Link])

-

Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of Heterocyclic Chemistry. (URL: [Link])

-

Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid - ResearchGate. (URL: [Link])

-

Ethyl acetate - Wikipedia. (URL: [Link])

-

Ethyl 2-methylacetoacetate | C7H12O3 | CID 701 - PubChem. (URL: [Link])

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. youtube.com [youtube.com]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. benchchem.com [benchchem.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. who.int [who.int]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. fishersci.com [fishersci.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. cloudfront.zoro.com [cloudfront.zoro.com]

- 25. echemi.com [echemi.com]

An In-Depth Technical Guide on the Biological Activity of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] This guide focuses on a specific derivative, 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, providing a comprehensive analysis of its potential biological activities. While direct and extensive research on this particular molecule is limited in publicly accessible literature, this paper will extrapolate its potential from the well-established activities of the benzothiophene class and structurally related compounds. We will delve into the synthetic accessibility, potential therapeutic targets, and propose experimental workflows for its biological characterization. This document serves as a foundational resource for researchers aiming to explore the therapeutic promise of this and similar benzothiophene derivatives.

Introduction: The Benzothiophene Scaffold in Drug Discovery

Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, is a privileged structure in drug discovery. Its derivatives have been extensively explored and have shown a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The structural rigidity and lipophilic nature of the benzothiophene core allow for diverse functionalization, leading to compounds with high affinity and selectivity for various biological targets.

The subject of this guide, 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, combines the benzothiophene core with an α-keto acid functional group. This particular arrangement of functional groups suggests potential for unique interactions with biological macromolecules, particularly enzymes.

Synthetic Strategy and Characterization

The synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid and its derivatives is achievable through established organic chemistry methodologies. A plausible synthetic route would involve the acylation of 3-methyl-1-benzothiophene.

A general synthetic approach is outlined below:

Characterization of the final compound would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Postulated Biological Activities and Mechanisms of Action

Based on the activities of related benzothiophene and α-keto acid-containing molecules, we can hypothesize several potential biological activities for 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid.

Anticancer Activity

Benzothiophene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms often involve the inhibition of key enzymes in cancer progression, such as topoisomerases or kinases.[4]

Hypothesized Mechanism: The planar benzothiophene ring could intercalate with DNA, while the α-keto acid moiety could act as a pharmacophore to inhibit enzymes involved in cancer cell metabolism or signaling.

Antimicrobial Activity

The benzothiophene nucleus is present in several compounds with documented antibacterial and antifungal properties.[1][5][6][7] These compounds often act by disrupting the microbial cell wall or inhibiting essential enzymes.

Hypothesized Mechanism: The lipophilic nature of the benzothiophene core could facilitate its penetration into microbial cell membranes. The α-keto acid group could then interfere with metabolic pathways crucial for microbial survival.

Enzyme Inhibition

Structurally similar compounds, such as benzothiophene carboxylate derivatives, have been identified as allosteric inhibitors of enzymes like branched-chain α-ketoacid dehydrogenase kinase (BDK).[8] This suggests that our target molecule could also act as an enzyme inhibitor.

Potential Enzyme Targets:

| Enzyme Class | Rationale for Potential Inhibition |

| Dehydrogenases | The α-keto acid moiety mimics natural substrates for dehydrogenases. |

| Kinases | The aromatic system can engage in hydrophobic and π-stacking interactions in ATP-binding pockets. |

| Proteases | The electrophilic keto group could potentially interact with active site nucleophiles. |

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is necessary to elucidate the biological activity of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. The following workflow is proposed for a comprehensive initial screening.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media and conditions.

-

Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid in culture medium. Add the different concentrations to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

Future research should focus on the synthesis and systematic biological evaluation of this molecule, following the proposed experimental workflow. Elucidating its specific biological targets and mechanism of action will be crucial in determining its therapeutic potential. The findings from such studies could pave the way for the development of novel therapeutics based on this promising benzothiophene derivative.

References

-

Di Micco, S., et al. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

-

Hassan, A. A., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry. Available at: [Link]

-

Türedi, E., & Turgut, Z. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

-

Maccioni, E., et al. (2012). Chiral 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles with anti-breast cancer properties. European Journal of Medicinal Chemistry. Available at: [Link]

- Desai, N. C., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Heterocyclic Chemistry.

-

Biharee, A., et al. (2023). Biological Activity of Oleanolic Acid Derivatives HIMOXOL and Br-HIMOLID in Breast Cancer Cells Is Mediated by ER and EGFR. International Journal of Molecular Sciences. Available at: [Link]

-

Rijo, P., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. ACS Omega. Available at: [Link]

-

Türedi, E., & Turgut, Z. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of the Indian Chemical Society. Available at: [Link]

- Kumar, A., et al. (2019). Synthesis and antimicrobial activity of 1-(benzo[b]thiophen-4-yl) and 1-(benzo[d]isothiazol-3-yl)

-

Li, Y., et al. (2025). Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Le, T. B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals. Available at: [Link]

-

Rijo, P., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. ACS Omega. Available at: [Link]

-

Keglevich, G., et al. (2022). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules. Available at: [Link]

-

Wang, Y., et al. (2017). Synthesis and biological evaluation of 2,3-diarylthiophene analogues of combretastatin A-4. MedChemComm. Available at: [Link]

-

Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. The Journal of Biological Chemistry. Available at: [Link]

-

Siddiqui, H. L., et al. (2013). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS One. Available at: [Link]

- Patel, M. B., et al. (2022).

-

Al-Masoudi, W. A. M., & Hussein, F. H. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. AIP Conference Proceedings. Available at: [Link]

-

Don M. G., et al. (2011). Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Devi, R., & Sathishkumar, R. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. Journal of Applied Phycology. Available at: [Link]

-

Jennings, B. C., & Linder, M. E. (2012). 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro. The Journal of Biological Chemistry. Available at: [Link]

-

Cross, P. E., et al. (1985). Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene. Journal of Medicinal Chemistry. Available at: [Link]

-

Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chiral 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles with anti-breast cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and isolation of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of the novel compound, 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. Benzothiophene scaffolds are of significant interest in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway, detailed experimental procedures, and robust analytical methods for the verification of this target molecule. The content herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational reference for the exploration of this and related chemical entities.

Introduction and Significance

The benzothiophene moiety is a privileged heterocyclic scaffold found in a variety of biologically active compounds and functional materials. Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of an α-ketoacid functional group at the 2-position of the 3-methyl-1-benzothiophene core, as in 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, is anticipated to open new avenues for chemical modification and biological screening. This α-ketoacid functionality can serve as a versatile handle for amide bond formation, esterification, or as a pharmacophore itself, potentially interacting with various biological targets. This guide details the first proposed synthesis and comprehensive characterization of this novel compound.

Proposed Synthetic Pathway

The synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid can be envisioned through a multi-step sequence starting from commercially available 3-methyl-1-benzothiophene. The proposed pathway involves a Friedel-Crafts acylation followed by oxidation of the resulting methyl ketone.

Caption: Proposed synthetic workflow for 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid.

Detailed Experimental Protocols

Synthesis of 2-Acetyl-3-methyl-1-benzothiophene

Rationale: The introduction of an acetyl group at the 2-position of 3-methyl-1-benzothiophene is a crucial first step. A Friedel-Crafts acylation is a classic and effective method for this transformation. Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this reaction, and dichloromethane is a suitable inert solvent.

Procedure:

-

To a stirred solution of 3-methyl-1-benzothiophene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-acetyl-3-methyl-1-benzothiophene as a solid.

Synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid

Rationale: The oxidation of the methyl ketone to the corresponding α-ketoacid can be achieved using a strong oxidizing agent. Potassium permanganate (KMnO₄) in a pyridine-water system is a well-established method for this transformation. Pyridine acts as a base and co-solvent, facilitating the reaction.

Procedure:

-

To a solution of 2-acetyl-3-methyl-1-benzothiophene (1.0 eq) in a mixture of pyridine and water (4:1), add potassium permanganate (3.0 eq) portion-wise.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the precipitate with hot water.

-

Combine the filtrate and washings, and acidify with concentrated HCl to a pH of approximately 2.

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield crude 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid.

Isolation and Purification

Rationale: The purity of the final compound is critical for its intended applications. Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

Procedure:

-

Dissolve the crude 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid in a minimal amount of a hot solvent mixture, such as ethanol/water or acetic acid/water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to a constant weight.

-

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.[1]

Characterization Data

The structural elucidation of the synthesized 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid is paramount. The following table summarizes the expected analytical data based on the proposed structure and data from similar compounds.

| Analytical Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.5-14.5 (s, 1H, COOH), 7.9-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 2.6 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 185 (C=O, ketone), 162 (C=O, acid), 140-145 (Ar-C), 122-130 (Ar-CH), 15 (CH₃) |

| Mass Spec (ESI-) | m/z: 233.0 [M-H]⁻ |

| FT-IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1720 (C=O, acid), 1680 (C=O, ketone), 1590, 1450 (C=C, aromatic) |

| Melting Point | To be determined experimentally |

| HPLC Purity | >98%[1] |

Discussion and Future Directions

The successful synthesis, isolation, and characterization of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid provide a valuable addition to the library of benzothiophene derivatives. The established protocol is robust and scalable, allowing for the production of sufficient quantities for further investigation.

Future work should focus on exploring the reactivity of the α-ketoacid moiety to generate a diverse range of derivatives. For instance, coupling reactions with various amines could yield a library of amides for biological screening. Furthermore, the potential of this compound as a building block in the synthesis of more complex heterocyclic systems warrants investigation. The biological evaluation of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid and its derivatives against various disease targets, particularly in the areas of oncology and infectious diseases, is a logical and promising next step.

References

-

Foschi, F., Bonandi, E., Mereu, A., Pacchetti, B., Gozzini, D., & Passarella, D. (2018). Lithiation of 2-Bromothiophene: preparation of oxo-acetate and glycolates. Arkivoc, 2018(7), 423-430. [Link]

-

Di Micco, S., Terracciano, S., Ruggiero, D., Potenza, M., Vaccaro, M. C., Fischer, K., ... & Bifulco, G. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(19), 3453. [Link]

- Eli Lilly and Company. (1998). Process for the synthesis of benzothiophenes. EP0832889B1.

-

D'hooge, F., Ruhland, T., & Hoogenboom, R. (2020). Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. Macromolecular Rapid Communications, 41(15), 2000234. [Link]

-

Al-Ostoot, F. H., Al-Ameri, D. F., & Al-Janabi, A. S. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10. [Link]

Sources

Spectroscopic Blueprint of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel compound, 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive, predictive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Leveraging established principles and comparative data from structurally analogous compounds, this guide serves as a foundational resource for the identification, characterization, and quality control of this benzothiophene derivative.

Introduction

2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid belongs to the benzothiophene class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. The precise characterization of this molecule is paramount for its potential development and application. Spectroscopic techniques provide a non-destructive and highly informative approach to elucidate its molecular structure and purity. This guide will detail the expected spectroscopic data and the underlying principles for their interpretation.

Molecular Structure and Synthesis Pathway

A plausible synthetic route to the target compound involves the oxidation of the corresponding methyl ketone, 2-acetyl-3-methylbenzo[b]thiophene. This transformation can be achieved using a strong oxidizing agent such as potassium permanganate in a basic solution, a common method for converting methyl ketones to α-keto acids.

Caption: Proposed synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to provide distinct signals for the aromatic protons, the methyl group, and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (4H) | 7.30 - 8.00 | Multiplet | - |

| Methyl (3H) | ~2.5 | Singlet | - |

| Carboxylic Acid (1H) | > 10 (broad) | Singlet | - |

Expertise & Experience: The aromatic protons on the benzothiophene ring will appear as a complex multiplet in the downfield region due to their varied electronic environments. The methyl group, being attached to an sp² carbon, is predicted to have a chemical shift around 2.5 ppm. The carboxylic acid proton is characteristically deshielded and will appear as a broad singlet at a very high chemical shift, often above 10 ppm, due to hydrogen bonding and its acidic nature.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reveal the number of unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O, ketone) | 185 - 195 |

| Carbonyl (C=O, acid) | 165 - 175 |

| Aromatic/Heterocyclic (C) | 120 - 145 |

| Methyl (CH₃) | ~15 |

Expertise & Experience: The two carbonyl carbons will be the most downfield signals due to the strong deshielding effect of the oxygen atoms. The ketone carbonyl is typically found at a higher chemical shift than the carboxylic acid carbonyl. The carbons of the benzothiophene ring system will resonate in the 120-145 ppm range. The methyl carbon, being an sp³ hybridized carbon, will be the most upfield signal.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set a spectral width of 0-16 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled sequence.

-

Set a spectral width of 0-220 ppm.

-

Use a longer relaxation delay (e.g., 5 seconds) due to the longer relaxation times of quaternary carbons.

-

Accumulate a significantly higher number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 2950 - 2850 | Medium |

| C=O (Ketone) | ~1710 | Strong |

| C=O (Carboxylic Acid) | ~1760 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |

Expertise & Experience: The most characteristic feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The presence of two distinct carbonyl peaks would be a key indicator of the α-keto acid moiety. The ketone carbonyl stretch is expected around 1710 cm⁻¹, while the carboxylic acid carbonyl will be at a slightly higher frequency, around 1760 cm⁻¹.[1][2] The aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): m/z = 234 (for C₁₁H₈O₃S)

-

Key Fragmentation Pathways:

-

Loss of COOH (m/z = 45) leading to a fragment at m/z = 189.

-

Loss of CO (m/z = 28) from the α-keto group.

-

Cleavage between the carbonyl carbons.

-

Caption: A plausible fragmentation pathway in mass spectrometry.

Trustworthiness: The molecular ion peak is expected at m/z 234, corresponding to the molecular formula C₁₁H₈O₃S. A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a significant peak at [M-45]⁺.[3] Further fragmentation of the resulting acylium ion by loss of carbon monoxide is also anticipated. The fragmentation of ketones often involves α-cleavage, which in this case would be the cleavage of the bond between the two carbonyl groups.[4][5]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative, showing the [M-H]⁻ ion.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass data from HRMS to confirm the elemental composition.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic analysis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid. The detailed protocols and predicted spectral data, grounded in established chemical principles and comparative analysis, offer a reliable starting point for the empirical characterization of this compound. The synergistic use of NMR, IR, and MS will enable unambiguous structure elucidation and purity assessment, which are critical for any further investigation and application of this promising benzothiophene derivative.

References

- Kallur, H. J., et al. (n.d.). Synthesis and screening of new benzothiophene derivatives. Google.

- Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry (RSC Publishing).

- Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Sigma-Aldrich.

-

Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Retrieved from

- Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE.

- Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). YouTube.

- 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum. ChemicalBook.

- IR: carboxylic acids. University of Calgary.

- Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A - ACS Publications.

- 2-Acetyl-3-methylbenzo[b]thiophene. NIST WebBook.

- 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to Determining the Solubility Profile of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid for Pharmaceutical Development

Abstract

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount hurdle.[1][2] Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure.[1][2][3] For a novel compound like 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, a thorough understanding of its solubility in various solvent systems is not merely an academic exercise but a crucial step in its preclinical development.[4][5] This guide will provide the necessary tools to establish this critical parameter.

Theoretical Considerations for Solubility Prediction

While experimental determination is the gold standard, a preliminary theoretical assessment can guide solvent selection and experimental design. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This suggests that a solute will be most soluble in a solvent that has a similar polarity.

2.1. Structural Analysis of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid

To apply the "like dissolves like" principle, we must first analyze the structure of the target compound.

-

Nonpolar Moiety: The benzothiophene core is a fused aromatic ring system, which is inherently nonpolar and hydrophobic. The methyl group further contributes to this nonpolar character.

-

Polar Moieties: The molecule possesses two key polar functional groups: a carboxylic acid (-COOH) and a ketone (C=O). The carboxylic acid group is capable of hydrogen bonding, both as a donor and an acceptor, and can ionize to form a highly polar carboxylate anion. The ketone group can act as a hydrogen bond acceptor.

This duality in its structure suggests that the solubility of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid will be highly dependent on the solvent's ability to interact with both its polar and nonpolar regions.

2.2. Impact of pH on Solubility

The presence of the carboxylic acid group makes the solubility of this compound highly pH-dependent.[7] In acidic solutions (low pH), the carboxylic acid will be protonated and exist in its less polar, free acid form. As the pH of the solution increases and surpasses the pKa of the carboxylic acid, the compound will deprotonate to form the more polar and significantly more water-soluble carboxylate salt.[5] Therefore, determining the solubility across a range of pH values is critical.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true solubility of a compound is the measurement of its thermodynamic or equilibrium solubility.[4][5][7] This is defined as the concentration of a solute in a saturated solution when there is an excess of the solid compound present, and the system is at equilibrium.[5][7] The shake-flask method is the universally accepted "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[4][5][8]

3.1. The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standardized shake-flask method for determining the equilibrium solubility of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid.

Materials:

-

2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid (solid, pure form)

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or screw-capped tubes

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (typically 25 °C or 37 °C for physiological relevance).[4] Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[3][4][8] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution no longer changes).

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC method. A calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

3.2. Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Data for 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid at 25 °C

| Solvent System | pH | Solubility (mg/mL) | Solubility (µM) | Classification |

| Deionized Water | 7.0 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| PBS | 5.0 | Experimental Value | Calculated Value | e.g., Slightly Soluble |

| PBS | 7.4 | Experimental Value | Calculated Value | e.g., Soluble |

| Ethanol | N/A | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Methanol | N/A | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Acetone | N/A | Experimental Value | Calculated Value | e.g., Soluble |

| Acetonitrile | N/A | Experimental Value | Calculated Value | e.g., Slightly Soluble |

| DMSO | N/A | Experimental Value | Calculated Value | e.g., Very Soluble |

Interpretation of Results:

-

Aqueous Solubility: The solubility in water and PBS at different pH values will be of primary interest for pharmaceutical applications. As predicted, solubility is expected to be higher at pH 7.4 compared to pH 5.0 due to the ionization of the carboxylic acid.

-

Organic Solvents: The solubility in organic solvents will provide insights into the compound's polarity and can be useful for developing purification and formulation strategies. High solubility in polar aprotic solvents like DMSO and acetone, and in polar protic solvents like ethanol and methanol, would be expected given the polar functional groups. The solubility in less polar solvents will likely be lower.

Conclusion

Determining the solubility of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid is a foundational step in its development as a potential therapeutic agent. While pre-existing data is not available, this guide provides a robust framework for its experimental determination using the gold-standard shake-flask method. By following the detailed protocol and considering the theoretical underpinnings of solubility, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process. The principles and methodologies outlined here ensure a scientifically sound approach to characterizing this critical physicochemical property.

References

-

Biorelevant. (n.d.). What is equilibrium solubility of a drug? Retrieved from [Link]

-

Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Thompson Rivers University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. enamine.net [enamine.net]

- 4. biorelevant.com [biorelevant.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. chem.ws [chem.ws]

- 7. pharmatutor.org [pharmatutor.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Identification and Validation of Therapeutic Targets for 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid

Executive Summary

The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antidiabetic, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, a compound of interest for which the precise molecular targets are not yet fully elucidated. The absence of established targets presents a quintessential challenge in early-stage drug discovery. This document provides a comprehensive, technically-grounded strategy for the de-novo identification and rigorous validation of its therapeutic targets. We will leverage data from structurally similar compounds to form a primary hypothesis and outline a multi-pronged experimental approach—spanning in silico, biochemical, and cell-based methods—to systematically uncover and confirm the mechanism of action. This guide is designed to be a practical roadmap for researchers aiming to translate a promising chemical entity into a validated therapeutic lead.

Part 1: Rationale and Hypothesis-Driven Target Exploration

The Benzothiophene Scaffold: A Foundation of Therapeutic Potential

Benzothiophene and its derivatives are a class of heterocyclic compounds recognized for their diverse biological activities.[1][2] Marketed drugs such as Raloxifene (an estrogen receptor modulator) and Zileuton (a leukotriene synthesis inhibitor) feature this core structure, highlighting its clinical significance.[2] The therapeutic potential of this class spans oncology, metabolic diseases, infectious diseases, and inflammation.[1][3] The inherent "druggability" of the benzothiophene core makes novel derivatives like 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid compelling candidates for investigation.

Primary Hypothesis: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

While direct targets of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid are unconfirmed, a close structural analog, 2-(1-benzothiophen-2-yl)-2-oxoacetic acid (lacking the 3-methyl group), is a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a key negative regulator of insulin and leptin signaling pathways.[5] Its inhibition enhances insulin sensitivity, making it a high-value target for the treatment of type 2 diabetes and obesity.[5][6]

Causality: The structural similarity between our compound of interest and a known PTP1B inhibitor provides a strong, rational basis for our primary hypothesis. The core benzothiophene-2-oxoacetic acid moiety likely serves as the pharmacophore that binds to the PTP1B active site. The 3-methyl group may modulate this binding affinity or selectivity, a possibility that warrants direct experimental testing.

Primary Hypothesis: 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid directly inhibits the enzymatic activity of Protein Tyrosine Phosphatase 1B.

Secondary Target Exploration

Beyond PTP1B, the broader benzothiophene class has been associated with other target families. These represent secondary avenues of investigation should the primary hypothesis prove incomplete. Potential secondary target classes include:

-

Other Protein Tyrosine Phosphatases (PTPs): Assessing selectivity against other PTPs is crucial to understand potential off-target effects and side-effect profiles.[7]

-

Kinases: Certain sulfur-containing heterocycles are known to inhibit protein kinases involved in cancer cell proliferation, such as Pim kinases.[8]

-

Inflammatory Enzymes: Thiophene derivatives have shown potential as inhibitors of enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in inflammation and cancer.[9]

-

Estrogen Receptors (ERα): Some benzothiophene derivatives act as selective estrogen receptor covalent antagonists, a mechanism relevant to breast cancer.[10]

Part 2: A Multi-Pronged Strategy for Target Identification and Validation

A robust target validation strategy requires converging evidence from computational, biochemical, and cellular assays.[11][12] This section details the experimental workflows to systematically test our hypotheses and discover novel targets.

Workflow 1: Validation of the Primary Hypothesis (PTP1B Inhibition)

This workflow focuses on directly testing the hypothesis that our compound inhibits PTP1B. It combines computational prediction with a definitive biochemical assay.

Caption: Workflow for PTP1B target validation.

Detailed Experimental Protocol: PTP1B Enzymatic Inhibition Assay

This protocol is adapted from standard colorimetric PTP1B assay kits.[13]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid against human recombinant PTP1B.

-

Materials:

-

Human recombinant PTP1B (catalytic domain).[13]

-

PTP Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT).

-

Colorimetric substrate: p-Nitrophenyl Phosphate (pNPP) or a malachite green-based phosphate detection system.[14][15]

-

Test Compound: 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid, dissolved in DMSO.

-

Positive Control: A known PTP1B inhibitor (e.g., Suramin or Ursolic Acid).[16]

-

96-well microplate and microplate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, then dilute further into the PTP Assay Buffer to achieve final assay concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤1% in all wells.

-

Add 50 µL of the diluted compound or control (positive control, or buffer with DMSO for negative control) to respective wells of the 96-well plate.

-

Add 25 µL of recombinant PTP1B enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, indicating enzyme activity.

-

-

Data Analysis:

-

Correct for background absorbance using wells with no enzyme.

-